

Aumitin vs oligomycin FCCP antimycin mitochondrial assays

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Compound Focus: Aumitin

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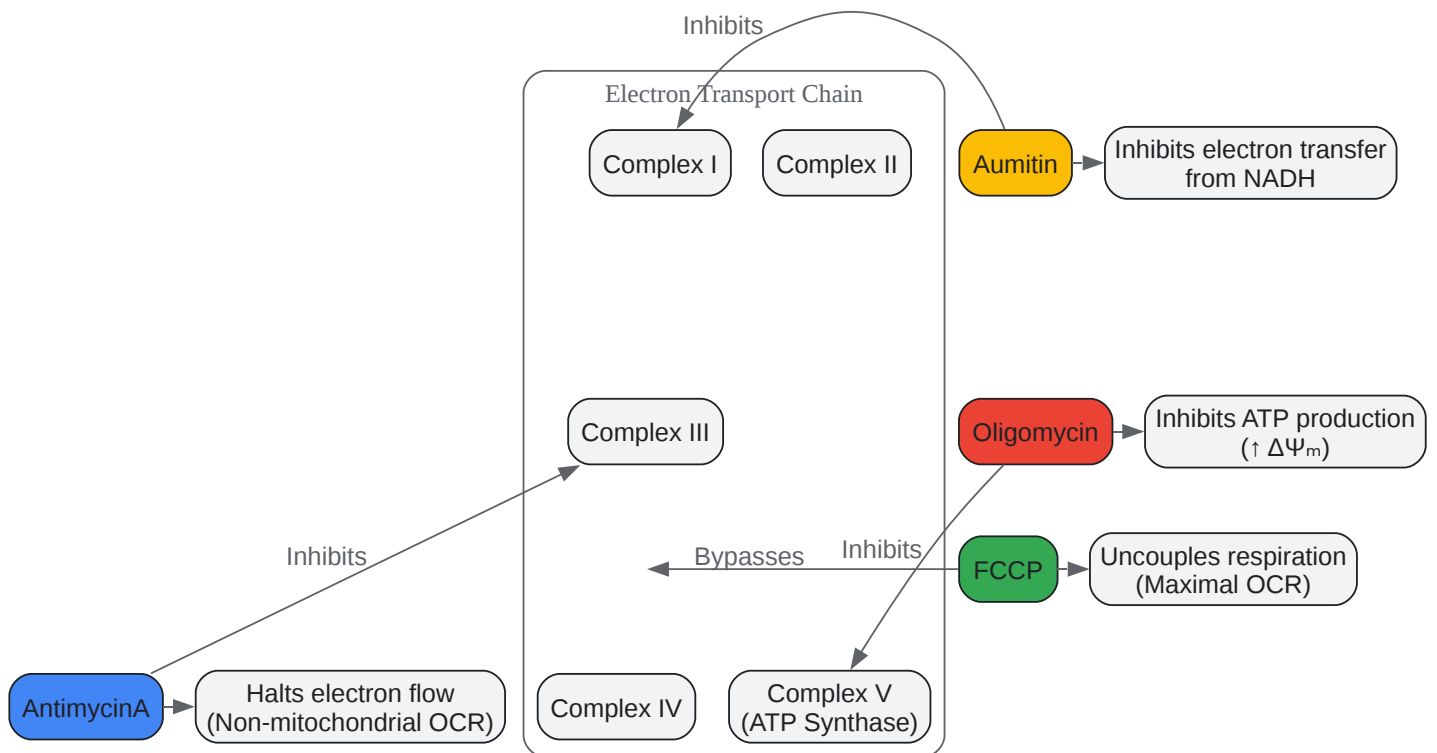
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Inhibitors at a Glance

Compound	Primary Target	Main Effect on Mitochondrial Respiration	Key Experimental Use
Aumitin	Complex I (NADH:ubiquinone oxidoreductase) [1]	Inhibits oxygen consumption; increases glycolytic acidification (ECAR) [1]	Novel, potent, and specific inhibitor of Complex I; useful for studying autophagy regulation [1]
Oligomycin	Complex V (F ₁ F ₀ ATP synthase) [2] [3]	Inhibits ATP-linked respiration; reveals proton leak [1] [4]	Determining the proportion of oxygen consumption used for ATP synthesis [1] [4]
FCCP	Uncoupler (H ⁺ ionophore) [5] [3]	Dissipates proton gradient; collapses $\Delta\Psi_m$; maximizes OCR [1] [5]	Collapsing the membrane potential to measure maximum respiratory capacity [1] [5]
Antimycin A	Complex III (ubiquinol:cytochrome c oxidoreductase) [3] [6]	Inhibits electron transfer; drastically reduces OCR [1]	Halting electron transport to measure residual, non-mitochondrial respiration [1]

Mechanism of Action and Experimental Workflow

The compounds target different parts of the mitochondrial electron transport chain, and their sequential use forms the basis of a common test to assess mitochondrial function.



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The diagram illustrates the Seahorse XF Analyzer assay workflow [1]. Cells are seeded in a specialized plate, and the compounds are injected sequentially:

- **Oligomycin** is injected first to inhibit ATP synthase. The subsequent drop in Oxygen Consumption Rate (OCR) represents the portion of respiration dedicated to ATP production.

- **FCCP** is injected next. As an uncoupler, it shuttles protons across the membrane, collapsing the proton gradient and forcing the electron transport chain to operate at its maximum velocity, revealing the cell's spare respiratory capacity.
- Finally, a mix of **Antimycin A** (Complex III inhibitor) and rotenone (Complex I inhibitor) is injected to shut down electron transport completely. The remaining OCR is non-mitochondrial respiration.

Experimental Data and Key Findings

The distinct mechanisms of these compounds lead to characteristic and quantifiable effects in cellular assays.

Compound	Typical Assay Context	Key Quantitative Findings & Observations
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| **Aumitin** | MCF-7 or HeLa cells; Seahorse XFe96 Analyzer [1] | - IC₅₀ for mitochondrial respiration: 0.11 ± 0.21 μM (HeLa) and 0.44 ± 0.11 μM (MCF-7) [1].

- Directly inhibits NADH-CoQ reductase activity in isolated mitochondria [1].
- Inhibits autophagy (LC3 lipidation & p62 degradation) with effects correlating to respiration inhibition [1]. | | **Oligomycin** | Standard mitochondrial stress test in various cell types [1] [4] | - Used at 1-2 μM in flux assays to estimate ATP-linked respiration and proton leak [1].
- Induces mitochondrial hyperpolarization (increase in $\Delta\Psi_m$) [5] [3].
- Can trigger a shift to fragmented mitochondrial morphology and cleavage of the fusion protein OPA1 [3]. | | **FCCP** | Standard mitochondrial stress test in various cell types [1] [5] | - Used at 0.5-2 μM to uncouple respiration and measure maximum OCR [1].
- Collapses the mitochondrial membrane potential ($\Delta\Psi_m$) [5].
- Its effect is concentration-dependent, and titration is required to find the optimal concentration for a given cell type without causing toxicity [4]. | | **Antimycin A** | Standard mitochondrial stress test; used with rotenone [1] | - Used at 1-5 μM to inhibit Complex III and determine non-mitochondrial oxygen consumption [1].
- On its own, it does not typically induce mitochondrial fragmentation, unlike Complex V inhibition [3]. |

Summary for Researchers

- **Aumitin** is a valuable **specific research tool** for precisely inhibiting Complex I and studying its downstream consequences, such as the link between mitochondrial function and autophagy [1].
- **Oligomycin, FCCP, and Antimycin A/Rotenone** are **foundational pharmacological tools** used together in a well-established sequential injection protocol to dissect the different components of

cellular respiration in a Seahorse XF Analyzer assay [1].

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